N-benzyl-2,3,4,5,6-pentahydroxyhexanamide
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Overview
Description
N-benzyl-2,3,4,5,6-pentahydroxyhexanamide is an organic compound characterized by a benzyl group attached to a hexanamide backbone with five hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the reaction of benzylamine with a hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3,4,5,6-pentahydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2,3,4,5,6-pentahydroxyhexanone.
Reduction: Formation of N-benzyl-2,3,4,5,6-pentahydroxyhexylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2,3,4,5,6-pentahydroxyhexanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical products
Mechanism of Action
The mechanism of action of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,3,4,5,6-pentafluorobenzamide: Similar structure but with fluorine atoms instead of hydroxyl groups.
N-benzyl-2,3,4,5,6-pentahydroxybenzamide: Similar structure but with a benzamide backbone instead of hexanamide.
Uniqueness
N-benzyl-2,3,4,5,6-pentahydroxyhexanamide is unique due to the presence of multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5438-33-5 |
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Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-benzyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C13H19NO6/c15-7-9(16)10(17)11(18)12(19)13(20)14-6-8-4-2-1-3-5-8/h1-5,9-12,15-19H,6-7H2,(H,14,20) |
InChI Key |
DMWRWTMLTXLUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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